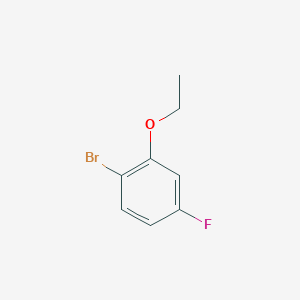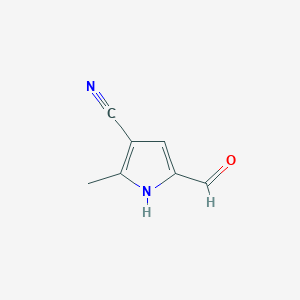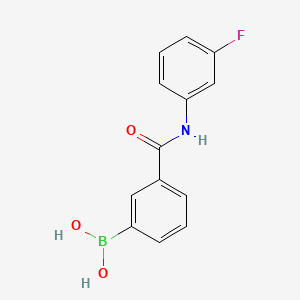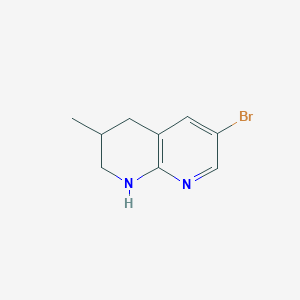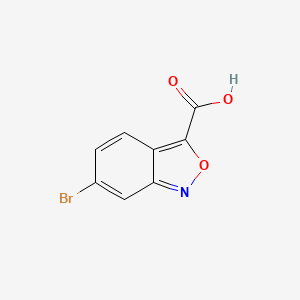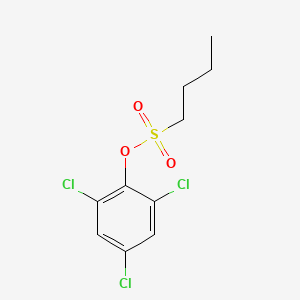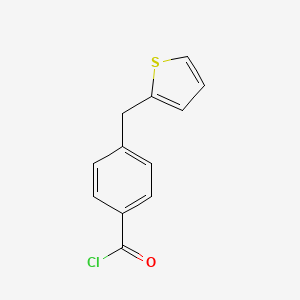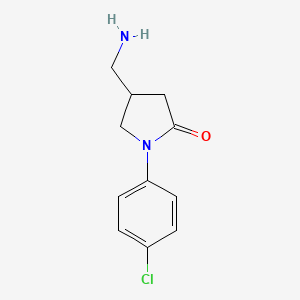
2-(Piperidin-1-ylmethyl)aniline sulfate
Vue d'ensemble
Description
“2-(Piperidin-1-ylmethyl)aniline sulfate” is an organic compound . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of “2-(Piperidin-1-ylmethyl)aniline sulfate” is C12H20N2O4S . The InChI code is 1S/C12H18N2.H2O4S/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;1-5(2,3)4/h2-3,6-7H,1,4-5,8-10,13H2; (H2,1,2,3,4) .Physical And Chemical Properties Analysis
“2-(Piperidin-1-ylmethyl)aniline sulfate” is a solid at room temperature . The molecular weight is 288.37 g/mol .Applications De Recherche Scientifique
Synthesis of Highly Substituted Piperidines
One study describes the use of 1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO4]) as an ionic liquid catalyst for the one-pot three-component synthesis of highly substituted piperidines. This method involves the reaction of aromatic aldehydes, anilines, and β-ketoesters, showcasing an efficient pathway for synthesizing complex piperidine structures with good to high yields, leveraging simple and readily available precursors (Sajadikhah et al., 2012).
Functionalized Piperidine Derivatives via Acidic Ionic Liquids
Another approach for synthesizing functionalized piperidine derivatives is highlighted, where acidic ionic liquids catalyze one-pot, pseudo five-component, and diastereoselective synthesis. This method employs aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate, illustrating the versatility of acidic ionic liquids in facilitating complex organic reactions (Shaterian & Azizi, 2013).
Chemical Oxidative Polymerization
The oxidative polymerization of anilinium sulfate versus aniline is studied, revealing insights into the polymerization mechanism and the synthesis of polyaniline materials. This research contributes to the understanding of conductive polymers, offering potential applications in material science and engineering (Ćirić-Marjanović et al., 2008).
High-Temperature Oxidation of Aniline
Investigation into the high-temperature oxidation of aniline to synthesize polyaniline–sulfate salt with nanofiber morphology presents a novel methodology for creating electrode materials for symmetric supercapacitors. This study underscores the importance of innovative synthesis techniques in developing advanced materials for energy storage applications (Palaniappan et al., 2011).
Green Catalysis for Piperidine Derivatives
The development of nanomagnetically modified ferric hydrogen sulfate as a reusable green catalyst for synthesizing highly functionalized piperidine derivatives demonstrates an environmentally friendly approach to chemical synthesis. This catalyst facilitates the preparation of complex organic molecules, emphasizing sustainability in chemical processes (Rahimizadeh et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(piperidin-1-ylmethyl)aniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.H2O4S/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;1-5(2,3)4/h2-3,6-7H,1,4-5,8-10,13H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINXKLGLPAALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)aniline sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




